Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate
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Overview
Description
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ester, an amide, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate typically involves multiple steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an esterification reaction involving ethanol and an appropriate carboxylic acid derivative.
Phenolic Group Introduction: The phenolic group can be introduced through a substitution reaction involving a phenol derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the ester and amide can be reduced to alcohols and amines, respectively.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens and nitro groups can be introduced using reagents like bromine and nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated phenolic derivatives.
Scientific Research Applications
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with similar ester functional group.
Acetaminophen: Contains a phenolic group and is used for its analgesic properties.
4-Hydroxycoumarin: Contains a phenolic group and is used in the synthesis of anticoagulants.
Uniqueness
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate is unique due to its combination of ester, amide, and phenolic groups, which provide a versatile platform for various chemical reactions and applications. Its potential therapeutic properties also distinguish it from simpler compounds.
Properties
CAS No. |
83515-98-4 |
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Molecular Formula |
C14H16NNaO5 |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
sodium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.Na/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+;/t13-;/m1./s1 |
InChI Key |
LYGHYIKPFDIFPR-CZYCHUAMSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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